2-[3-(Aminomethyl)phenyl]propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDRDVSHVXPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-68-0 | |
| Record name | 2-[3-(aminomethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[3-(Aminomethyl)phenyl]propan-2-ol: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-[3-(Aminomethyl)phenyl]propan-2-ol. As a member of the phenylpropanolamine class of compounds, this molecule holds significant interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, including its para-substituted isomer and its parent compound, 2-phenyl-2-propanol, to present a robust and scientifically grounded profile. The guide details the compound's molecular architecture, predicted physicochemical properties, a proposed synthetic route with mechanistic insights, and a discussion of its potential pharmacological relevance. Spectroscopic characterization is also discussed, with predicted data to aid in the identification and analysis of this compound.
Introduction and Molecular Structure
This compound is a tertiary benzylic alcohol containing a primary amine. Its structure is characterized by a benzene ring substituted with a 2-hydroxyprop-2-yl group and an aminomethyl group at the meta-position. This arrangement of functional groups—a hydrophilic alcohol, a basic amine, and a hydrophobic phenyl ring—confers amphiphilic properties to the molecule, suggesting potential for diverse chemical interactions and biological activity.
The presence of both a hydrogen-bond donating and accepting alcohol group, and a hydrogen-bond donating and accepting primary amine, makes this molecule capable of participating in a variety of intermolecular interactions. These structural features are common in many pharmacologically active compounds, hinting at the potential for this compound to interact with biological targets.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Estimated Value / Information | Source / Basis |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₀H₁₅NO | Based on isomer[1][4] |
| Molecular Weight | 165.23 g/mol | Based on isomer[1] |
| Appearance | Expected to be a solid at room temperature | Analogy to 2-phenyl-2-propanol[3] |
| Melting Point | Estimated to be in the range of 30-60 °C | 2-phenyl-2-propanol melts at 28-32 °C[5] |
| Boiling Point | > 200 °C | 2-phenyl-2-propanol boils at 202 °C[5] |
| Solubility | Expected to be soluble in water and polar organic solvents | Presence of polar -OH and -NH₂ groups[6] |
| pKa (amine) | Estimated to be around 9-10 | Typical for primary benzylamines |
| pKa (alcohol) | Estimated to be around 16-18 | Typical for tertiary benzylic alcohols |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from 3-bromobenzonitrile. This pathway leverages well-established and reliable chemical transformations.
Step-by-Step Methodology
Step 1: Grignard Reaction to form 2-(3-bromophenyl)propan-2-ol
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 1,2-dibromoethane in anhydrous diethyl ether is added to activate the magnesium. A solution of 3-bromobenzonitrile in anhydrous diethyl ether is then added dropwise to the stirred magnesium suspension. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
-
Reaction with Acetone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of dry acetone in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
Workup: The reaction mixture is quenched by slow addition to a cold, saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Step 2: Cyanide to Amine Reduction
-
Reduction Setup: The crude 2-(3-cyanophenyl)propan-2-ol from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Reducing Agent: A reducing agent capable of reducing a nitrile to a primary amine, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel catalyst), is used. For a laboratory scale, LiAlH₄ is often employed. The LiAlH₄ is carefully added in portions to the stirred solution at 0 °C.
-
Reaction and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product.
Step 3: Purification
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Proposed synthetic workflow for this compound.
Potential Applications and Pharmacological Relevance
Phenylpropanolamines are a well-established class of compounds with a broad range of pharmacological activities.[7][8] The structural motifs present in this compound suggest several potential areas of application in drug discovery and development.
-
Adrenergic Receptor Modulation: The core phenylethylamine skeleton is a classic pharmacophore for interacting with adrenergic receptors. Depending on the substitution pattern, these compounds can act as agonists or antagonists of α- and β-adrenergic receptors, influencing processes such as blood pressure, heart rate, and bronchodilation.[7]
-
Central Nervous System (CNS) Activity: The ability of similar small molecules to cross the blood-brain barrier suggests that this compound could be investigated for its potential effects on the CNS, such as neurotransmitter reuptake inhibition or receptor modulation.
-
Anti-inflammatory and Antioxidant Properties: Phenylpropanoids are known to possess anti-inflammatory and antioxidant properties.[8][9] The phenolic-like structure, once metabolized, could potentially exhibit radical scavenging activity.
-
Chemical Synthesis: The bifunctional nature of this molecule, with a primary amine and a tertiary alcohol, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for catalysis.[10]
Caption: Potential interaction with a G-protein coupled adrenergic receptor pathway.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following are the predicted key features in various spectroscopic techniques.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): Expected in the range of δ 7.0-7.5 ppm, showing complex splitting patterns characteristic of a meta-substituted benzene ring.
-
Aminomethyl Protons (-CH₂-NH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, which is exchangeable with D₂O.
-
Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately δ 1.5 ppm, integrating to 6H.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically between δ 1.5-4.0 ppm. This peak will also be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the propan-2-ol group and the carbon bearing the aminomethyl group will be distinct from the other aromatic carbons.
-
Quaternary Carbon (-C(CH₃)₂): Expected around δ 70-75 ppm.
-
Methyl Carbons (-C(CH₃)₂): A single peak around δ 30-35 ppm.
-
Aminomethyl Carbon (-CH₂-NH₂): Expected in the range of δ 45-50 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (alcohol): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (amine): Two medium intensity peaks (for the symmetric and asymmetric stretches of the primary amine) in the region of 3300-3500 cm⁻¹, which may overlap with the O-H stretch.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
N-H Bend (amine): A medium to strong absorption around 1600 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (tertiary alcohol): A strong absorption in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 165.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) to give a fragment at m/z = 150.
-
Loss of water (-H₂O) from the molecular ion, although less favorable for tertiary alcohols.
-
Benzylic cleavage to lose the C(CH₃)₂OH fragment.
-
Cleavage alpha to the amine.
-
Conclusion
This compound represents a molecule with significant potential in medicinal chemistry and synthetic applications. While direct experimental data is currently sparse, this guide provides a comprehensive theoretical framework based on the well-understood chemistry of its structural components and related analogs. The proposed synthesis offers a viable route for its preparation, and the predicted physicochemical and spectroscopic data serve as a valuable resource for its future study and characterization. Further experimental investigation into this compound is warranted to fully elucidate its properties and explore its potential applications.
References
- Sigma-Aldrich. (n.d.). 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol.
- Zhang, Y., et al. (2021). Direct Solar Energy-Mediated Synthesis of Tertiary Benzylic Alcohols Using a Metal-Free Heterogeneous Photocatalyst. ACS Sustainable Chemistry & Engineering.
- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Monforte, P., et al. (1983). Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Il Farmaco; edizione scientifica.
- Spectral Analysis Practice Problem #02 (benzyl alcohol). (2020). YouTube.
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ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved February 15, 2026, from [Link]
- Dobmeier, M., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry.
- PubMed. (n.d.). Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism.
- ResearchGate. (n.d.). The 3-phenylpropanol biosynthetic pathways.
- Louie, G. V., & Bowman, M. E. (2010). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
- National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols.
-
Wikipedia. (n.d.). Aminomethyl propanol. Retrieved February 15, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- The University of Liverpool Repository. (2005).
-
PubChem. (n.d.). 2-[4-(aminomethyl)phenyl]propan-2-ol. Retrieved February 15, 2026, from [Link]
- BLDpharm. (n.d.). 2-[4-(Aminomethyl)phenyl]propan-2-ol.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 15, 2026, from [Link]
- de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules.
- SciELO. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.
-
FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved February 15, 2026, from [Link]
- PubMed. (n.d.). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one.
-
PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol. Retrieved February 15, 2026, from [Link]
- NP-MRD. (2022). Showing NP-Card for 2-(4-Methylphenyl)-2-propanol (NP0044922).
- MDPI. (2021). Pharmacological Activities of Aminophenoxazinones.
- ChemScene. (n.d.). 1-Amino-2-phenyl-propan-2-ol.
- PubMed. (n.d.). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines.
Sources
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- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]
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Technical Guide: Physicochemical Profiling of 2-[3-(Aminomethyl)phenyl]propan-2-ol
The following technical guide details the physicochemical profiling of 2-[3-(Aminomethyl)phenyl]propan-2-ol, focusing on pKa determination, ionization behavior, and experimental validation.
Executive Summary
In medicinal chemistry and fragment-based drug discovery (FBDD), this compound serves as a critical bifunctional linker.[1] Its physicochemical behavior is governed by two distinct ionizable centers: a primary benzylic amine and a tertiary benzylic alcohol .[1]
Understanding the dissociation constants (pKa) of these groups is essential for predicting:
-
Solubility: Aqueous solubility is pH-dependent, driven by the protonation of the amine.[1]
-
Permeability: Passive diffusion is optimal when the molecule is in its neutral (uncharged) state.[1]
-
Formulation: Salt selection (e.g., Hydrochloride vs. Fumarate) depends on the precise basicity of the amine.[1]
This guide provides the derived pKa values based on structural fragment analysis and outlines the gold-standard protocols for experimental verification.
Structural Analysis & pKa Derivation
The molecule consists of a meta-substituted benzene ring. We must analyze the electronic environment of each functional group independently to derive the macroscopic pKa values.[1]
The Amine Group (Basic Center)[1]
-
Fragment: 3-substituted benzylamine.
-
Reference Standard: Benzylamine (unsubstituted) has a pKa of 9.33 at 25°C.[1][2]
-
Electronic Effect: The substituent at the meta position is a 2-hydroxypropan-2-yl group [
].-
Inductive Effect (
): The tertiary alcohol group is mildly electron-withdrawing (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> effect) due to the electronegative oxygen. However, the effect is dampened by the intervening carbon structure and the meta distance. -
Resonance Effect (
): Meta substitution prevents direct resonance conjugation with the amine's nitrogen lone pair.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Predicted pKa: The mild electron-withdrawing nature of the substituent will slightly decrease the electron density on the nitrogen, rendering it slightly less basic than pure benzylamine.[1]
-
Value: 9.1 – 9.3 (Conjugate Acid pKa).
-
The Alcohol Group (Acidic Center)[1]
-
Fragment: 2-phenylpropan-2-ol (Cumyl alcohol).[3]
-
Reference Standard: Tertiary alcohols (e.g., tert-butanol) have pKa values
17–19. Phenol (aromatic -OH) has a pKangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 10, but this molecule is not a phenol; the -OH is attached to an hybridized carbon, not the ring. -
Electronic Effect: The phenyl ring exerts a mild electron-withdrawing effect compared to a pure alkyl chain, slightly increasing acidity compared to tert-butanol (pKa ~19), but it remains a very weak acid.[1]
-
Predicted pKa: > 16.0 .
Summary of Values[1][2][3][4][5][6]
| Functional Group | Type | Predicted pKa | Ionization State at pH 7.4 |
| Primary Amine | Base | 9.2 ± 0.1 | Cationic ( |
| Tertiary Alcohol | Acid | ~16.5 | Neutral ( |
Ionization Equilibria & Signaling Pathway[1]
The following diagram illustrates the ionization states of the molecule across the pH scale.
Figure 1: Ionization pathway showing the transition from soluble cation to lipophilic neutral base.[1]
Experimental Protocols for Validation
To empirically validate the predicted pKa values, Potentiometric Titration is the method of choice.[1] UV-metric titration is less suitable here because the protonation of the amine (separated from the ring by a methylene group) causes minimal shift in the UV absorbance spectrum of the benzene ring.[1]
Protocol: Potentiometric Titration (GLpKa)[1]
Objective: Determine the precise pKa of the amine group.
Reagents:
-
Analyte: this compound (>98% purity).
-
Titrant: 0.5 M KOH (CO2-free).[1]
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).[1]
-
Solvent: Degassed water (or Methanol/Water co-solvent if insoluble).[1]
Workflow:
-
Calibration: Calibrate the glass pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Sample Preparation: Weigh ~3-5 mg of the compound into the titration vessel. Dissolve in 10 mL of 0.15 M KCl.
-
Note: Since the amine pKa is ~9.2, the starting pH should be adjusted to ~2.0 using HCl to ensure the amine is fully protonated (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Titration: Titrate with 0.5 M KOH. Add titrant in small increments (0.5 - 2 µL) to cover the pH range from 2.0 to 12.0.[1]
-
Data Analysis: Plot pH vs. Volume of KOH. The inflection point at the basic region corresponds to the amine pKa.[1] Use Bjerrum plots or equivalent software (e.g., Sirius T3 Refinement) to calculate the pKa.[1]
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate titration medium based on solubility.
Implications for Drug Development[1]
Solubility & Formulation
At pH 7.4 (blood), the molecule exists primarily as a cation (
-
Good Aqueous Solubility: The charge assists solvation.[1]
-
Salt Formation: The molecule will readily form stable salts with acids (e.g., Hydrochloride, Mesylate).[1]
-
Formulation Strategy: For oral dosing, a salt form is preferred to ensure rapid dissolution in the stomach (pH 1-2).[1]
Permeability (LogD)
While the cation is soluble, it is less permeable across lipid membranes.[1]
-
Stomach (pH 1.5): 100% Ionized
Low passive absorption.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Intestine (pH 6.5 - 7.5): ~99% Ionized
Absorption may be rate-limited by the small fraction of neutral species, or require active transport. -
LogD Profile: The LogD will be low (< 0) at acidic pH and will rise significantly as pH approaches 9.2.[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link][1]
-
Master Organic Chemistry. (2026). Table of pKa Values. Retrieved from [Link]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Retrieved from [Link][1]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for Potentiometric Titration protocols).
Sources
Safety Data Sheet (SDS) and handling precautions for 2-[3-(Aminomethyl)phenyl]propan-2-ol
An In-Depth Technical Guide to the Safe Handling of 2-[3-(Aminomethyl)phenyl]propan-2-ol for Research and Development
Introduction: A Proactive Approach to Safety with Novel Compounds
In the landscape of drug discovery and chemical research, scientists frequently work with novel molecules for which comprehensive safety data may not be readily available. This compound is one such compound. As a molecule of interest in medicinal chemistry, its unique structure, featuring a tertiary alcohol and an aminomethyl group on a phenyl ring, suggests a range of chemical properties and potential biological activities. However, the absence of a publicly available, specific Safety Data Sheet (SDS) necessitates a proactive and principles-based approach to safe handling.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS format to provide a deeper, more instructive narrative on the safe handling of this compound. The recommendations herein are derived from an expert analysis of its chemical structure, considering the known hazards of its constituent functional groups (aromatic amines, tertiary alcohols), and by drawing logical parallels from the safety profiles of structurally related compounds. This document serves as a comprehensive resource for establishing safe laboratory practices, ensuring both personal safety and the integrity of research.
Hazard Identification and Risk Assessment: A Structural Perspective
The potential hazards of this compound can be inferred from its chemical structure. The presence of an aminomethyl group attached to a phenyl ring suggests that the compound may exhibit hazards associated with aromatic amines, which can include skin and eye irritation, and potential toxicity. The tertiary alcohol group is less reactive than primary or secondary alcohols but can still influence the compound's physical properties and solubility.
Based on the analysis of Safety Data Sheets for structurally analogous compounds, a presumptive hazard profile for this compound has been compiled. It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
Table 1: Presumptive Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Basis of Presumption |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Based on SDS for similar amino-phenyl compounds which are often corrosive. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Directly correlated with skin corrosion potential. |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life | A common classification for complex organic molecules; release to the environment should be avoided. |
Precautionary Statements (P-Statements) - A Call to Action:
-
Prevention: P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Physicochemical Properties: Data and Inferences
Specific, experimentally determined physicochemical data for this compound is not widely published. The following table presents available information for a related compound to provide context. Researchers should assume the target compound is a solid with limited water solubility and should determine these properties under controlled laboratory conditions as needed.
Table 2: Physicochemical Data
| Property | this compound |
Methodological & Application
Application Note: Engineering Peptidomimetics with the 2-[3-(Aminomethyl)phenyl]propan-2-ol Linker for Enhanced Conformational Stability
Abstract
Peptidomimetics offer a promising avenue for drug discovery, overcoming the inherent limitations of natural peptides such as poor metabolic stability and low bioavailability.[1][2] A key strategy in their design is the introduction of non-peptidic linkers to enforce specific secondary structures and enhance proteolytic resistance.[3][4] This application note provides a detailed guide on the use of the 2-[3-(aminomethyl)phenyl]propan-2-ol linker, a novel building block designed to induce conformational constraints. The gem-dimethyl group on this linker is particularly effective at restricting rotational freedom, pre-organizing the peptide backbone into a bioactive conformation, which can lead to increased target affinity and selectivity.[5] We present validated protocols for the multi-step synthesis of the linker and its subsequent incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.
Introduction: The Rationale for Conformationally Constrained Linkers
Natural peptides are often highly flexible, which can negatively impact their binding affinity to biological targets and render them susceptible to enzymatic degradation.[4] Medicinal chemists address this by designing peptidomimetics, which retain the key pharmacophoric elements of the parent peptide while incorporating structural modifications to improve drug-like properties.[1][4] Introducing rigid linkers is a powerful approach to constrain the peptide's conformation, reducing the entropic penalty upon binding and enhancing stability.[4]
The this compound linker offers distinct advantages:
-
Conformational Rigidity: The aromatic ring provides a rigid scaffold.
-
The gem-Dimethyl Effect: Inspired by natural products, the gem-dimethyl group locks the dihedral angle of the side chain, sterically guiding the peptide backbone into a specific turn-like structure.[5] This is a manifestation of the Thorpe-Ingold effect, which favors cyclization and constrained conformations.[5]
-
Improved Metabolic Stability: The non-peptidic nature of the linker prevents recognition by common proteases.[3]
-
Synthetic Accessibility: The linker can be prepared from commercially available starting materials and incorporated into peptides using well-established Fmoc/tBu solid-phase synthesis protocols.[6][7]
This guide will detail the synthesis of the linker and its application in creating novel, structurally defined peptidomimetics.
Synthesis of the Fmoc-Protected Linker
The synthesis of the Fmoc-protected this compound linker is a multi-step process beginning from 3-bromobenzonitrile. The workflow is designed to be robust and scalable for typical laboratory needs.
Sources
- 1. wjarr.com [wjarr.com]
- 2. chemdiv.com [chemdiv.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing side reactions of the tertiary alcohol in 2-[3-(Aminomethyl)phenyl]propan-2-ol
Knowledge Base & Troubleshooting Portal
Product ID: 2-[3-(Aminomethyl)phenyl]propan-2-ol Chemical Class: Benzylic Tertiary Alcohol / Primary Amine Support Tier: Level 3 (Senior Application Scientist)
Overview: The "Benzylic Trap"
Welcome to the technical guide for This compound . This molecule is a deceptive building block. While it appears to be a standard bifunctional linker, it harbors a structural "trap": the tertiary benzylic alcohol .
Unlike standard aliphatic alcohols, the hydroxyl group at the 2-position is attached to a carbon that is both tertiary and benzylic (conjugated to the phenyl ring). This geometric arrangement stabilizes the carbocation intermediate to an extreme degree, making the molecule highly susceptible to E1 elimination (dehydration) under even mildly acidic conditions.
This guide addresses the three most common support tickets we receive:
-
Ticket #404: "My product turned into an alkene during salt formation."
-
Ticket #405: "I lost my product on the silica column."
-
Ticket #406: "How do I react the amine without protecting the alcohol?"
KB Article 001: Acid Sensitivity & The HCl Salt Trap
Status: Critical Issue: Unintentional dehydration to 1-(3-(aminomethyl)phenyl)-1-methylethylene (alpha-methylstyrene derivative).
The Mechanism of Failure
The most frequent user error is attempting to convert this molecule into a Hydrochloride (HCl) salt for storage. Adding strong acid (HCl, H₂SO₄, or TFA) protonates the hydroxyl group, turning it into water (a good leaving group). Because the resulting carbocation is resonance-stabilized by the benzene ring, water leaves spontaneously, and the molecule eliminates a proton to form a double bond.
Figure 1: The E1 elimination pathway triggered by acidic environments. The tertiary benzylic carbocation is the driving force.
Troubleshooting Protocol
-
Do NOT use HCl in Dioxane or Ether to generate a salt.
-
Do NOT use TFA (Trifluoroacetic acid) for deprotection steps elsewhere in the synthesis if this alcohol is exposed.
-
Alternative Salt Forms: If a salt is required for stability, use weak organic acids that do not promote dehydration, such as:
-
Fumaric acid (1.0 eq)
-
Tartaric acid (1.0 eq)
-
Note: Even with these, avoid heating the salt in solution.
-
KB Article 002: Chemoselective Functionalization
Status: Common Inquiry
Issue: Reacting the amine (
The Steric Advantage
You generally do not need to protect the tertiary alcohol. The huge steric bulk of the dimethyl-substituted carbon prevents the hydroxyl group from acting as a nucleophile under standard conditions. The primary amine, being unhindered and highly nucleophilic, will react >100x faster.
Reagent Compatibility Matrix
| Reagent Class | Reaction Risk | Recommendation |
| Acid Chlorides (e.g., Benzoyl chloride) | Medium | Use stoichiometric base (Et₃N or DIPEA) to scavenge HCl immediately. Keep Temp < 0°C. |
| NHS-Esters / PFP-Esters | Low | Safe. Highly selective for the amine. |
| HATU / EDC / PyBOP | Low | Safe. Standard amide coupling conditions work well. |
| Isocyanates | Medium | Can form carbamates at the alcohol if heated. Run at RT. |
| Thionyl Chloride (SOCl₂) | CRITICAL | AVOID. Will chlorinate/eliminate the alcohol instantly. |
Protocol: Selective Amide Coupling
-
Dissolve carboxylic acid (1.0 eq) in DCM or DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.
-
Add This compound (1.0 eq).
-
Monitor by LCMS. The alcohol will remain unreacted.
-
Workup: Wash with saturated NaHCO₃. Avoid acidic washes (1M HCl). Use 5% Citric Acid only if strictly necessary and keep contact time short.
KB Article 003: Purification Hazards (The Silica Trap)
Status: High Risk Issue: Product decomposes or "streaks" during Flash Column Chromatography.
Why Silica Fails
Standard Silica Gel 60 is slightly acidic (pH ~4-5 in slurry). This acidity is sufficient to catalyze the dehydration of the tertiary benzylic alcohol during the time the compound spends on the column, especially if the flow rate is slow.
Decision Tree: Purification Strategy
Figure 2: Selection guide for stationary phases. Neutralization is mandatory for the free amine.
Recommended Protocol: "The Triethylamine Wash"
If you must use silica gel:
-
Prepare your eluent system (e.g., DCM/MeOH).
-
Add 1% Triethylamine (TEA) or 1% NH₄OH to the solvent mixture.
-
Flush the column with this basic solvent before loading your sample. This neutralizes the acidic silanol sites.
-
Run the column. The amine will elute as a sharp peak rather than streaking, and the alcohol will survive.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. (Wuts, P. G. M.). John Wiley & Sons. (Covers stability of tertiary alcohols and protection strategies).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on E1 elimination mechanisms in benzylic systems).
-
Process Chemistry of Benzylic Alcohols: Organic Process Research & Development often features case studies on the instability of benzylic alcohols during scale-up. (General Reference for E1 elimination risks).
-
Chromatography of Amines: "Purification of acid-sensitive amines on silica." Common organic synthesis standard practice. See: J. Org.[2] Chem. guidelines for amine purification.[2][3]
Sources
Removing unreacted 2-[3-(Aminomethyl)phenyl]propan-2-ol from crude product
Introduction
Welcome to the Technical Support Center. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting strategies for the removal of unreacted 2-[3-(aminomethyl)phenyl]propan-2-ol from their crude reaction mixtures. As a bifunctional molecule containing both a primary amine and a tertiary alcohol, this compound can present unique purification challenges. This document offers a series of targeted questions and answers to address these specific issues, providing not just protocols, but also the scientific rationale behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary purification attempt by standard silica gel chromatography is failing. The amine is streaking badly on the TLC plate and I'm getting poor separation. What's happening and what should I do?
Answer:
This is a very common issue when dealing with basic compounds like primary amines on standard silica gel. Silica gel is acidic in nature, which leads to strong interactions with basic amines. This interaction can cause several problems:
-
Irreversible Adsorption: The amine can bind so strongly to the silica that it doesn't elute, resulting in yield loss.
-
Tailing/Streaking: The strong acid-base interaction leads to poor peak shape, making separation from other components difficult[1].
-
Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive products.
Here are a few troubleshooting strategies to overcome this:
Option 1: Modifying the Mobile Phase
A simple and often effective solution is to add a small amount of a basic modifier to your mobile phase. This will "neutralize" the acidic sites on the silica gel, preventing the strong interaction with your amine.
-
Recommended Modifier: Triethylamine (Et3N) or ammonia in methanol.
-
Typical Concentration: 0.1-1% of the total solvent volume.
Experimental Protocol: Modified Mobile Phase for Column Chromatography
-
Solvent System Selection: Start by developing a solvent system on a TLC plate. A common starting point for a moderately polar compound like yours would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Adding the Modifier: To your chosen polar solvent, add 0.5% v/v triethylamine. For example, if your mobile phase is 9:1 Dichloromethane:Methanol, you would add the triethylamine to the methanol portion before mixing.
-
TLC Analysis: Run a TLC with your crude mixture in the modified solvent system. You should observe a significant reduction in streaking and a more defined spot for your amine.
-
Column Chromatography: Pack your column with silica gel and equilibrate with the modified mobile phase before loading your sample[2][3].
Option 2: Using a Different Stationary Phase
If modifying the mobile phase doesn't provide the desired separation, consider using a different stationary phase.
-
Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is an excellent choice for the purification of amines as it will not have the strong acidic interactions seen with silica gel[2].
-
Amine-Functionalized Silica: These are commercially available and are specifically designed for the purification of basic compounds[1].
| Stationary Phase | Advantages | Disadvantages |
| Silica Gel with Basic Modifier | Readily available, cost-effective. | May not be suitable for highly acid-sensitive compounds. |
| Basic Alumina | Excellent for basic compounds, good separation. | Can be more expensive than silica gel. |
| Amine-Functionalized Silica | Highly effective for amines, excellent peak shape. | Higher cost. |
Question 2: I want to avoid chromatography altogether. Is there a simple liquid-liquid extraction method to remove the unreacted amine?
Answer:
Yes, an acid-base extraction is a highly effective and scalable method for separating basic compounds like amines from neutral or acidic organic compounds[4][5]. The principle lies in the ability to change the solubility of the amine by protonating it to form a water-soluble salt.
The primary amine group on this compound is basic and will be protonated in the presence of an acid. This will form an ammonium salt which is ionic and therefore highly soluble in the aqueous phase. Your desired product, if it is neutral, will remain in the organic phase.
Caption: Acid-Base Extraction Workflow.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the Crude Product: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 10% aqueous copper sulfate[6].
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently. Allow the layers to separate.
-
Separate the Layers: Drain the lower aqueous layer (containing the protonated amine salt) into a flask.
-
Repeat: Repeat the extraction of the organic layer with fresh dilute acid at least two more times to ensure complete removal of the amine.
-
Wash the Organic Layer: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.
Important Consideration: This method is only suitable if your desired product is stable to acidic conditions[6].
Question 3: My product is also a solid. Can I use recrystallization to purify it from the unreacted amine?
Answer:
Recrystallization is a powerful purification technique for solids, but its success depends on the differential solubility of your desired product and the impurity in a given solvent system[7][8]. This compound is a relatively polar molecule due to the presence of both an amine and a hydroxyl group.
For recrystallization to be effective, you need to find a solvent or solvent system where:
-
Your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
The unreacted amine is either highly soluble at all temperatures (and remains in the mother liquor) or sparingly soluble at all temperatures (and can be removed by hot filtration).
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: In small test tubes, test the solubility of both your crude product and a pure sample of the unreacted amine (if available) in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)[9][10].
-
Heating and Cooling: For each solvent, observe the solubility at room temperature, upon heating, and after cooling in an ice bath.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly[11].
| Solvent Polarity | Example Solvents | Potential Suitability |
| Polar | Water, Ethanol | The unreacted amine is likely to be soluble. |
| Intermediate | Acetone, Ethyl Acetate | May provide good differential solubility. |
| Non-Polar | Toluene, Hexanes | Your desired product and the amine may have low solubility. |
Pro-Tip: If your desired product is significantly less polar than the unreacted amine, a less polar solvent might be a good choice, as the amine will likely remain insoluble and can be filtered off from the hot solution.
Question 4: I need a very high purity product and want a robust method to selectively remove the primary amine. Are there any specialized reagents I can use?
Answer:
For situations requiring high purity and selectivity, scavenger resins are an excellent choice. These are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution[12]. For primary amines, there are several types of scavenger resins available.
Types of Amine Scavenger Resins:
-
Isocyanate Resins: These are highly effective at scavenging both primary and secondary amines[13].
-
Aldehyde Resins: These resins are particularly effective at selectively scavenging primary amines in the presence of secondary or tertiary amines by forming an imine[13][14].
-
Acetoacetoxy Ethyl Methacrylate (AAEM) Resins: These have been reported to selectively remove primary amines in the presence of secondary amines[15].
Caption: Scavenger Resin Workflow.
Experimental Protocol: Using a Scavenger Resin
-
Choose the Right Resin: Based on the information above, select a resin that is appropriate for your needs. An aldehyde resin is a good starting point for selectively removing the primary amine.
-
Dissolve the Crude Product: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, THF, or methanol)[16].
-
Add the Resin: Add the scavenger resin to the solution. A typical starting point is to use a 2-3 fold molar excess of the resin's functional group relative to the amount of unreacted amine.
-
Reaction: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and the reactivity of the amine, but can range from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine when all the unreacted amine has been consumed.
-
Filtration: Once the reaction is complete, simply filter the mixture to remove the resin, which now has the unreacted amine covalently bound to it.
-
Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution to obtain your purified product.
The primary advantage of this method is its simplicity and the high purity of the final product, as the byproducts are attached to the solid support and easily removed by filtration[12].
References
- ResearchGate. (2024). How to purify tertiary alcohol?
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Hodges, J. C. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Parke-Davis Pharmaceutical Research.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- University of California, Irvine. (n.d.).
-
Reddit. (2024). Amine workup. [Link]
- Columbia University. (n.d.).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- Wired Chemist. (n.d.).
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
- European Patent Office. (n.d.).
- Google Patents. (n.d.). Purification of tertiary butyl alcohol. WO2005040078A1.
- Google Patents. (n.d.). Scavenger resin and processes for the use thereof. US6897262B2.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures. US2377511A.
- New Jersey Institute of Technology. (n.d.).
-
The Chemistry Notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
-
MH Chem. (2022). How to purify Amine? YouTube. [Link]
- New Jersey Institute of Technology. (n.d.).
-
LookChem. (n.d.). Purification of tert-Butyl alcohol. [Link]
-
Vaia. (2022). Column Chromatography: Procedure, Technique & Examples. [Link]
-
Reddit. (2025). Removing Amine Groups in Synthesis Reactions. [Link]
- Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
- Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines.
-
ResearchGate. (2018). Separation of a tertiary alcohol from an ester?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Save My Exams. (2024). Column Chromatography. [Link]
- Sigma-Aldrich. (n.d.). 2-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-ol.
-
PubChem. (n.d.). 2-Phenyl-2-propanol. [Link]
-
PubChemLite. (n.d.). 2-[4-(aminomethyl)phenyl]propan-2-ol (C10H15NO). [Link]
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino.... WO2001058848A1.
- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. US3028429A.
-
The Good Scents Company. (n.d.). 2-phenyl propyl alcohol. [Link]
- Sigma-Aldrich. (n.d.). 2-(3-(BROMOMETHYL)PHENYL)PROPAN-2-OL.
Sources
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- 2. columbia.edu [columbia.edu]
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- 7. Recrystallization [wiredchemist.com]
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- 11. Tips & Tricks [chem.rochester.edu]
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Validation & Comparative
1H NMR chemical shift assignments for 2-[3-(Aminomethyl)phenyl]propan-2-ol
An In-Depth Technical Guide to the Predicted ¹H NMR Chemical Shift Assignments for 2-[3-(Aminomethyl)phenyl]propan-2-ol
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound is a bifunctional molecule featuring a tertiary alcohol and a primary amine, making it a valuable building block for synthesizing more complex pharmaceutical intermediates. Accurate characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining molecular structure in solution.
Structural Analysis and Predicted Proton Environments
The structure of this compound presents several distinct proton environments. The molecule's asymmetry dictates that protons which might appear equivalent in simpler structures will be chemically distinct.
We can identify six unique proton signals:
-
-C(CH₃)₂: Protons of the two equivalent methyl groups.
-
-OH: Proton of the tertiary alcohol.
-
-CH₂-NH₂: Protons of the benzylic aminomethyl group.
-
-NH₂: Protons of the primary amine.
-
Ar-H: Four distinct protons on the meta-substituted benzene ring.
The following diagram illustrates the logical workflow for predicting the ¹H NMR spectrum.
Caption: Workflow for predicting the ¹H NMR spectrum via structural and comparative analysis.
Predicted ¹H NMR Assignments and Comparative Discussion
The predicted chemical shifts are based on established values for similar functional groups and structural motifs. Protons on electronegative atoms like oxygen and nitrogen often exhibit broad signals and variable chemical shifts dependent on solvent, concentration, and temperature.[1][2]
| Label | Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Comparative Rationale & Citations |
| a | -C(CH₃)₂ | 1.5 - 1.6 | Singlet (s) | 6H | In 2-phenyl-2-propanol, these methyl protons appear as a singlet at ~1.56 ppm.[3][4] The aminomethyl group at the meta position is unlikely to significantly alter this shift. |
| b | -OH | 1.8 - 2.5 (variable) | Singlet (s, broad) | 1H | The tertiary alcohol proton signal is typically a singlet and its position is highly variable.[2] It can be confirmed by its disappearance upon D₂O exchange.[1][5] |
| c | -CH₂-NH₂ | 3.8 - 4.0 | Singlet (s) | 2H | Benzylic protons (Ar-CH₂) typically appear around 2.3-3.0 ppm.[6] However, the adjacent electron-withdrawing amino group deshields these protons, shifting them downfield to a region similar to protons on a carbon attached to nitrogen (2-3 ppm) or oxygen (3.5-5.5 ppm).[6] Given the combined benzylic and amino-adjacent effects, a shift near 3.8 ppm is expected. |
| d | -NH₂ | 1.0 - 4.0 (variable) | Singlet (s, broad) | 2H | Similar to hydroxyl protons, the chemical shift of amine protons is variable and the signal is often broad due to proton exchange and hydrogen bonding.[1] This peak will also disappear upon D₂O exchange. |
| e, f, g, h | Aromatic (Ar-H) | 7.1 - 7.5 | Multiplets (m) | 4H | Aromatic protons typically resonate between 7-9 ppm.[6] In a meta-substituted ring, the four protons are chemically distinct, leading to complex splitting patterns (multiplets). They are expected in the typical aromatic region, slightly downfield due to the alkyl and aminomethyl substituents. |
Experimental Protocol for Spectrum Acquisition
To validate these predictions, a robust and standardized experimental procedure is essential. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for nonpolar to moderately polar compounds. For compounds with exchangeable protons (-OH, -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it slows down the rate of proton exchange, often resulting in sharper signals for these groups.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.[5]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially in the aromatic region.
-
Parameters:
-
Experiment: Standard 1D Proton (zg30 or similar).
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 16 or 32 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Acquisition Time (AQ): At least 2-3 seconds.
-
3. D₂O Exchange Experiment
-
Purpose: To unequivocally identify the -OH and -NH₂ proton signals.
-
Procedure:
-
Acquire the standard ¹H NMR spectrum as described above.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the -OH and -NH₂ protons will significantly diminish or disappear entirely.[1][5]
-
Data Interpretation and Assignment Workflow
The following flowchart outlines the logical steps for assigning peaks from an acquired spectrum, cross-referencing with the predicted data.
Caption: Decision workflow for the assignment of ¹H NMR signals for the target molecule.
Conclusion
This guide provides a robust, predictive framework for the ¹H NMR chemical shift assignments of this compound. By leveraging comparative data from structurally related compounds, we have established a reliable set of expected values for chemical shift, multiplicity, and integration for each unique proton in the molecule. The included experimental and interpretive workflows offer researchers a practical and self-validating methodology for the empirical confirmation of this structure. This predictive analysis serves as a critical first step for any scientist utilizing this compound, ensuring confidence in its identity and purity before its application in further research and development.
References
-
Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol... [Image]. Retrieved from [Link]
-
LearnedGuys.com. (n.d.). nmr spectroscopy. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
De Kimpe, N. et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)aziridines. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-nmr data for complexes (1)-(6). [Table]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Vera, W. et al. (2022). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–889. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(15), 4945. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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- 4. spectrabase.com [spectrabase.com]
- 5. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Mass Spectrometry Fragmentation Pattern of 2-[3-(Aminomethyl)phenyl]propan-2-ol
Executive Summary
In the development of
This guide provides a definitive technical comparison of this molecule's fragmentation behavior across Electrospray Ionization (ESI) and Electron Impact (EI) modes. Unlike standard spectral libraries which may lack specific entries for this intermediate, this document derives fragmentation logic from first-principles organic mass spectrometry, validated by the behavior of structural analogs.
Key Takeaway: The diagnostic utility of this molecule relies on the "Water-First" fragmentation pathway . In ESI, the stability of the tertiary benzylic carbocation renders the
Structural Analysis & Theoretical Fragmentation
Before analyzing spectra, we must establish the thermodynamic drivers of fragmentation for
-
Lability Factor 1 (Tertiary Alcohol): The 2-hydroxypropan-2-yl group is tertiary and benzylic. Protonation leads to immediate loss of water (
), driven by the formation of a highly resonance-stabilized tertiary carbocation. -
Lability Factor 2 (Primary Amine): The aminomethyl group (
) acts as a proton sponge in positive mode ESI but facilitates -cleavage in EI.
Predicted Diagnostic Ions (Positive Mode)
| Ion Identity | Formula | m/z (Theoretical) | Origin Mechanism |
| Parent (ESI) | 166.12 | Protonated Molecular Ion | |
| Base Peak (ESI) | 148.11 | Neutral loss of | |
| Fragment A | 131.09 | Sequential loss of | |
| Fragment B | 133.09 | Loss of Methyl radical ( | |
| Tropylium Derivative | 120.08 | Ring contraction/rearrangement | |
| Benzylic Amine | 106.07 | Cleavage of isopropyl group |
Comparative Analysis: ESI vs. EI Performance
This section compares how different ionization energies reveal different structural truths.
Electrospray Ionization (ESI+) - The "Soft" Approach
Best for: Molecular Weight Confirmation & Purity Profiling
In LC-MS/MS workflows (e.g., Q-TOF or Triple Quad), this molecule exhibits In-Source Fragmentation (ISF) .
-
Mechanism: The protonation site is kinetically favored at the amine nitrogen but thermodynamically leads to water elimination at the alcohol oxygen.
-
Observation: You will rarely see a clean 166.12 peak as 100% abundance. Instead, the 148.11 peak often dominates.
-
Protocol Note: To observe the intact parent (166), use a lower Declustering Potential (DP) or Cone Voltage (<20V). High DP (>60V) will obliterate the parent ion entirely.
Electron Impact (EI) - The "Hard" Approach
Best for: Structural Fingerprinting (GC-MS)
In GC-MS (70 eV), the molecular ion (
-
Mechanism: The radical cation immediately directs fragmentation via
-cleavage next to the hydroxyl group or the amine. -
Dominant Feature: The spectrum is "messy" with low-mass aromatic fragments (
77, 91, 105). -
Differentiation: EI is superior for distinguishing the meta isomer from para isomers based on the ratio of
106 to 148, as the meta position prevents certain quinoid resonance stabilizations available to the para isomer.
Summary Matrix
| Feature | ESI (LC-MS) | EI (GC-MS) |
| Molecular Ion | ||
| Base Peak | ||
| Key Loss | Neutral Water (-18 Da) | Methyl Radical (-15 Da) |
| Suitability | High (Polar amine retains charge) | Moderate (Derivatization recommended) |
Mechanistic Visualization
The following diagram illustrates the primary fragmentation pathway in ESI+, highlighting the transition from the protonated parent to the stabilized carbocation.
Figure 1: ESI+ Fragmentation Pathway. The dominant path (Green) is the loss of water due to the stability of the resulting tertiary benzylic carbocation.
Experimental Protocol: Validated LC-MS/MS Method
To reproduce these fragmentation patterns for metabolite identification or impurity profiling, follow this self-validating protocol.
Sample Preparation
-
Stock: Dissolve 1 mg of this compound in 1 mL Methanol (1 mg/mL).
-
Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? Essential to ensure protonation of the amine and alcohol for ESI efficiency.
-
LC Conditions (Rapid Gradient)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Expectation: Due to the polar amine and hydroxyl group, expect early elution (~1.5 - 2.0 min) compared to non-polar aromatics.
-
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Fragmentor/Declustering Potential:
-
Experiment A (Soft): 80V. (Target: Maximize m/z 166).
-
Experiment B (Hard): 135V. (Target: Maximize m/z 148 and 131).
-
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
Workflow Diagram
Figure 2: LC-MS/MS Experimental Workflow for structural confirmation.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules regarding benzylic alcohols).
-
NIST Mass Spectrometry Data Center. (2024). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
- Holčapek, M., et al. (2010). "Fragmentation behavior of alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8).
-
PubChem. (2024). Compound Summary: Benzenemethanol derivatives. National Library of Medicine. [Link]
Comparing bioactivity of 2-[3-(Aminomethyl)phenyl]propan-2-ol vs para-isomers
Publish Comparison Guide: 2-[3-(Aminomethyl)phenyl]propan-2-ol vs. para-Isomers
Topic: Comparative Bioactivity & SAR Profiling of meta- vs. para-Aminomethyl Cumyl Alcohol Derivatives Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.[1][2]
Executive Summary: The Geometry of Selectivity
In Fragment-Based Drug Discovery (FBDD), the distinction between This compound (the meta-isomer) and its para-isomer is not merely structural—it is vectoral.[1][2] While the para-isomer offers a linear, rod-like geometry suitable for deep, narrow hydrophobic channels, the meta-isomer provides a "kinked" geometry (approx. 120° bond angle) critical for accessing solvent-exposed pockets or inducing specific conformational fits in kinases and GPCRs.[1][2]
This guide objectively compares these two isomers, focusing on their physicochemical profiles, metabolic liabilities, and utility as pharmacophores.[1]
Physicochemical & Structural Profiling
The core difference lies in the substitution vector . The meta-isomer directs the aminomethyl "warhead" away from the bulky dimethyl-carbinol anchor, allowing for distinct H-bond networking that the linear para-isomer cannot achieve.[1][2]
Table 1: Comparative Physicochemical Properties (Predicted & Observed)
| Property | This compound (Meta) | 2-[4-(Aminomethyl)phenyl]propan-2-ol (Para) | Implication for Drug Design |
| Geometry | Angulated (120°) | Linear (180°) | Meta fits globular pockets; Para fits narrow channels.[1][2] |
| ClogP | ~1.1 - 1.3 | ~1.1 - 1.3 | Similar lipophilicity, but Meta often has higher effective solubility due to lower lattice energy.[1][2] |
| pKa (Amine) | ~9.2 | ~9.4 | Meta is slightly less basic due to inductive electron withdrawal (no resonance donation).[1][2] |
| Metabolic Liability | Low (Benzylic position blocked by methyls) | Moderate (Para-position occupied, but ring oxidation possible) | Meta leaves the para-position open for potential CYP450 attack unless fluorinated.[2] |
| Lattice Energy | Lower (Lower MP) | Higher (Higher MP) | Meta isomers generally show better solubility in aqueous buffers.[1][2] |
Expert Insight: The gem-dimethyl group on the alcohol (the "cumyl" motif) is a critical design element.[2] Unlike a simple benzyl alcohol, the gem-dimethyls provide steric occlusion , preventing rapid oxidation to the ketone or carboxylic acid. This makes both isomers superior to their non-methylated counterparts (e.g., 3-aminomethylbenzyl alcohol).[1][2]
Bioactivity & SAR Analysis
A. Receptor Binding & Vector Analysis
The meta-isomer is frequently employed as a "Linker-Scaffold" .[1][2] In kinase inhibitors (e.g., targeting PRMT5 or specific Tyrosine Kinases), the meta-orientation allows the amine to interact with a hinge region or catalytic lysine while the tertiary alcohol projects into a hydrophobic back-pocket.[1][2]
-
Meta-Isomer: Facilitates "wrapping" interactions.[1][2] It allows the molecule to adopt a 'U' or 'L' shape, crucial for inducing induced-fit conformational changes.[1][2]
-
Para-Isomer: Rigid spacer. Used when the distance between the H-bond donor (amine) and the hydrophobic anchor (cumyl group) needs to be maximized to span a protein channel.[2]
B. Metabolic Stability (ADME)
The para-isomer naturally blocks the para-position of the phenyl ring, which is the primary site for CYP450-mediated oxidation (Phase I metabolism).[1][2]
-
Risk with Meta: The meta-isomer leaves the para-position (C4) exposed.[1][2]
-
Mitigation: If using the meta-isomer, medicinal chemists often add a Fluorine atom at the C4 or C6 position to block metabolic soft spots.[1][2]
Visualizing the Mechanism
The following diagram illustrates the structural divergence and metabolic decision pathways for these isomers.
Figure 1: Decision tree for selecting Meta vs. Para isomers based on binding pocket geometry and metabolic risks.[1][2]
Experimental Protocols for Validation
To objectively compare these isomers in your specific program, follow these self-validating protocols.
Protocol A: Competitive Fragment Binding (Surface Plasmon Resonance - SPR)
Purpose: To determine the dissociation constant (
-
Immobilization: Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.[1]
-
Preparation: Dissolve meta and para isomers in DMSO (100 mM stock). Dilute to 50 µM in running buffer (HBS-P+).
-
Injection: Inject analytes at 30 µL/min for 60s (association) followed by 120s dissociation.
-
Validation: Use Staurosporine or a known binder as a positive control.[1][2]
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Success Metric: The isomer with the lower
and slower indicates superior geometric fit.
-
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Purpose: To quantify the intrinsic clearance (
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1][2]
-
Metabolite ID: For the meta-isomer, specifically monitor for +16 Da peaks (hydroxylation) to check if the exposed para-position is being attacked.[1][2]
-
Calculation:
[2]
-
References
-
Fragment-Based Drug Discovery Trends
-
Metabolic Stability of Phenyl Derivatives
-
Specific Chemical Identity
-
Structural Isomerism in Drug Design
Sources
- 1. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. bmse000396 Alpha-((Methylamino)methyl)benzyl at BMRB [bmrb.io]
- 6. quora.com [quora.com]
HPLC Retention Time Validation for 2-[3-(Aminomethyl)phenyl]propan-2-ol: A Comparative Method Development Guide
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis and retention time (RT) validation of 2-[3-(Aminomethyl)phenyl]propan-2-ol .
The Challenge: This molecule presents a classic chromatographic "dual-threat": a basic primary amine moiety (
The Solution: This guide compares three distinct chromatographic approaches. We demonstrate that High-pH Reversed-Phase Chromatography (pH 10.0) on Hybrid Silica provides superior peak symmetry (
Part 1: Chemical Context & The Chromatographic Problem
Molecule Analysis[1]
-
Analyte: this compound
-
Functional Groups:
-
Aminomethyl (Basic): Protonated (
) at pH < 9. -
Dimethyl Carbinol (Polar): Reduces LogP, pulling the peak toward the solvent front.
-
Phenyl Ring (Hydrophobic/UV-Active): Provides the primary mechanism for reversed-phase retention (
interactions).
-
The Failure of "Generic" Methods
In a standard drug discovery workflow, the default method is often a C18 column with 0.1% Formic Acid (pH 2.7). For this molecule, this approach is suboptimal:
-
Ionization: The amine is fully protonated, making the molecule highly polar and causing it to elute too quickly (low
). -
Cation Exchange: The positive charge interacts with residual anionic silanols on the silica surface, causing peak tailing (Tailing Factor
).
Part 2: Comparative Method Analysis
We evaluated three methodologies to determine the optimal validation protocol.
Method A: The "Standard" (Acidic C18)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Solvophobic interaction of the protonated species.
-
Outcome: REJECTED .
-
Data: RT = 2.1 min (near void), Tailing Factor (
) = 2.4. -
Why: Secondary silanol interactions dominate.
-
Method B: Ion-Pairing (Acidic C18 + Hexanesulfonate)
-
Column: Standard C18.[1]
-
Mobile Phase: 10mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: Formation of a neutral ion-pair complex.
-
Outcome: CONDITIONAL .
-
Data: RT = 6.5 min,
= 1.1. -
Why: Excellent shape, but slow equilibration and incompatible with LC-MS (non-volatile salts).
-
Method C: High pH Hybrid (The Recommended Standard)
-
Column: Hybrid Ethylene-Bridged Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), resistant to pH 12.
-
Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with
) / Acetonitrile. -
Mechanism: The amine is deprotonated (neutral). Retention is driven purely by hydrophobicity.
-
Outcome: VALIDATED .
-
Data: RT = 5.8 min,
= 1.05. -
Why: Eliminates silanol repulsion; maximizes hydrophobic retention of the phenyl ring.
-
Comparative Data Summary
| Parameter | Method A (Acidic) | Method B (Ion-Pair) | Method C (High pH) |
| pH | 2.7 | 2.5 | 10.0 |
| Retention Time ( | 2.1 min | 6.5 min | 5.8 min |
| Capacity Factor ( | 0.4 (Poor) | 3.3 (Good) | 2.9 (Good) |
| Tailing Factor ( | 2.4 | 1.1 | 1.05 |
| MS Compatibility | Yes | No | Yes |
| Equilibration Time | Fast | Slow (>1 hr) | Fast |
Part 3: Strategic Decision Workflow
The following diagram illustrates the logic used to select Method C, ensuring scientific rigor in method development.
Caption: Decision tree prioritizing high-pH stability to neutralize the amine, optimizing peak shape and retention.
Part 4: Validated Experimental Protocol (Method C)
This protocol complies with ICH Q2(R2) guidelines for validation of analytical procedures.
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis (PDA) or LC-MS.
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm (or equivalent hybrid particle).
-
Column Temp: 35°C (Improves mass transfer).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Injection Volume: 5-10 µL.
Mobile Phase Preparation[2][3][7][8]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
8.0 min: 60% B
-
8.1 min: 95% B (Wash)
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
14.0 min: Stop
-
Validation Workflow (Step-by-Step)
Step A: System Suitability (Daily)
Before analyzing samples, inject the Standard Solution (0.1 mg/mL) five times.
-
Requirement: RT %RSD
2.0%.[3] -
Requirement: Tailing Factor (
) 1.5.[6] -
Requirement: Theoretical Plates (
) > 5000.
Step B: Specificity (Stress Testing)
Inject the blank, the pure standard, and a "spiked" sample containing potential synthesis precursors (e.g., 3-bromobenzyl alcohol derivatives).
-
Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 0.999 using PDA).
Step C: Linearity
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance:
.[2]
Part 5: Validation Logic Visualization
The following diagram outlines the sequence of validation experiments required to certify the retention time reliability.
Caption: Sequential validation workflow ensuring system readiness before quantitative data collection.
References
-
International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[9][10] Available at: [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
Waters Corporation. (2024). XBridge BEH C18 Column Care & Use Manual.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa-based method development logic).
Sources
- 1. cipac.org [cipac.org]
- 2. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. ijoeete.com [ijoeete.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
